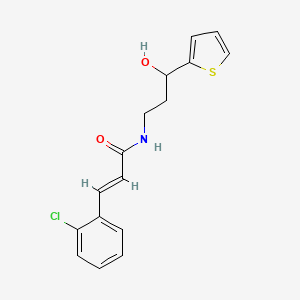

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)7-8-16(20)18-10-9-14(19)15-6-3-11-21-15/h1-8,11,14,19H,9-10H2,(H,18,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNASLULXEYYARG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCC(C2=CC=CS2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and thiophene-2-carboxylic acid.

Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-chlorobenzaldehyde and thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.

Acrylamide Formation: The final step involves the reaction of the alcohol with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.

Mechanism of Action :

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound could induce oxidative stress in cancer cells, leading to cell death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the thiophene ring is believed to enhance its activity by interacting with microbial cell membranes.

Case Study :

- A study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of this compound. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Mechanism :

- The compound could inhibit the NF-kB pathway, reducing the expression of inflammatory mediators.

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material sciences, particularly in the development of polymers and coatings. Its unique chemical structure allows it to be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and thiophene groups can facilitate binding to hydrophobic pockets, while the acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl and Acrylamide Moieties

LQM445, LQM446, LQM447 ()

These compounds share the (E)-3-(3-chlorophenyl)acrylamide backbone but differ in nitrogen substituents:

- LQM445 : Phenethyl group.

- LQM446 : 3-Phenylpropyl group.

- LQM447 : 2-(Piperidin-1-yl)ethyl group.

Key Findings :

- Antiviral activity varies with substituent bulk and polarity. LQM447, with a piperidine moiety, showed enhanced solubility and moderate antiviral potency compared to LQM445 and LQM446 .

DM497 ()

(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide

- Structural Difference : Replaces the 2-chlorophenyl group with a thiophen-2-yl moiety and uses a p-tolylamine substituent.

- Activity: Exhibits antinociceptive effects via α7 nicotinic acetylcholine receptor (nAChR) modulation, with an IC₅₀ of 17.00 µM for NO inhibition .

Impurity B(EP) ()

(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide

Analogues with Thiophene and Hydroxypropyl Substituents

26a and 26b ()

- 26a: (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide

- 26b: (E)-3-(Furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide

Key Findings :

- The morpholine and hydroxymethyl groups enhance water solubility.

- 26a demonstrated potent Staphylococcus aureus Sortase A inhibition, suggesting the thiophene moiety’s role in target binding .

Natural Acrylamides from Lycium barbarum ()

Physicochemical and Pharmacokinetic Comparisons

Notes:

Mechanistic and Functional Insights

- Antiviral vs. Antinociceptive Activity: The 3-chlorophenyl group in LQM derivatives may favor viral protease inhibition, while the thiophene in DM497 aligns with nAChR modulation .

- Role of Nitrogen Substituents : Bulky groups (e.g., piperidine in LQM447) enhance solubility and pharmacokinetics, whereas aromatic amines (e.g., p-tolyl in DM497) optimize receptor interactions .

Biological Activity

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide, designated as CAS Number 1421586-57-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties based on available research findings.

The molecular formula of this compound is C₁₆H₁₆ClNO₂S, with a molecular weight of 321.8 g/mol. Its structure features a chlorophenyl group and a thiophene moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiophene structures exhibited significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Antifungal Activity

The compound's potential antifungal activity has also been evaluated in various studies. For example, derivatives based on thiophene were synthesized and tested against fungi such as Fusarium graminearum and Botrytis cinerea. These compounds demonstrated notable antifungal activity with effective concentrations (EC50) significantly lower than standard treatments .

Table 2: Antifungal Activity of Thiophene Derivatives

| Compound | EC50 (μg/mL) | Fungi |

|---|---|---|

| 1 | 5.52 | Fusarium graminearum |

| 2 | 6.04 | Botrytis cinerea |

Cytotoxicity and Safety Profile

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicated that related compounds exhibited low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting they are non-toxic at concentrations greater than 60 μM . Furthermore, no cytotoxic effects were observed in human cell lines, including keratinocytes and fibroblasts, indicating a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways in microbial cells. Studies have shown that similar compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase .

Case Studies

A case study involving the synthesis and evaluation of thiophene derivatives revealed their effectiveness as potential antifungals in agricultural settings, particularly against pathogens that threaten crop yields . This highlights the relevance of such compounds in both medical and agricultural applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide?

- Methodological Answer : The compound can be synthesized via acrylamide coupling reactions. A common approach involves:

- Step 1 : Reacting 2-chlorophenylacrylic acid derivatives with 3-hydroxy-3-(thiophen-2-yl)propylamine using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen.

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.

- Key Analytical Validation : Confirm the (E)-stereochemistry using NMR (trans coupling constant for α,β-unsaturated protons) and FT-IR (amide C=O stretch ~1650 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Minimize dust generation during weighing .

- Storage : Store in airtight containers under inert gas (argon) at -20°C. Avoid exposure to moisture, light, or oxidizing agents due to the acrylamide group’s susceptibility to hydrolysis and degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Identify aromatic protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and hydroxyl protons (broad peak ~5.5 ppm).

- ESI-MS : Confirm molecular weight (e.g., [M+H] at m/z 376.3).

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and hydroxyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted bioactivity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate in vitro assays (e.g., enzyme inhibition IC) with computational predictions (molecular docking). If discrepancies arise, check assay conditions (pH, solvent effects) or refine docking parameters (e.g., solvation models).

- Case Study : Analogous acrylamides showed unexpected activity due to off-target interactions; surface plasmon resonance (SPR) or ITC can validate binding specificity .

Q. What strategies optimize the compound’s selectivity for biological targets?

- Methodological Answer :

- Structural Modification : Introduce substituents on the thiophene or chlorophenyl rings to modulate steric/electronic effects. For example:

- Replace 2-chlorophenyl with 3-fluorophenyl to enhance hydrogen bonding.

- Modify the hydroxypropyl chain to a methyl ester for improved membrane permeability.

- In Silico Screening : Use QSAR models to predict affinity/specificity before synthesis .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s mechanism of action?

- Methodological Answer :

- Workflow :

Dock the compound into a target protein (e.g., kinase) using AutoDock Vina.

Run MD simulations (100 ns) in explicit solvent (AMBER or GROMACS) to assess binding stability.

Analyze hydrogen bonds, hydrophobic contacts, and RMSD fluctuations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.